[4aR-(4aalpha,4bbeta,6aalpha,7alpha,9abeta,9balpha)]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-diMethyl-3-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid Methyl Ester
Description
This compound is a methyl ester derivative featuring a complex indenoquinoline backbone with multiple stereocenters and a fused polycyclic system. Its IUPAC name reflects the stereochemical configuration (4aR, 4bS, 6aS, 7S, 9aS, 9bS, 11aR), critical for its biological activity and structural integrity . The molecular formula is inferred as $ C{23}H{30}NO_3 $ based on its ethyl ester analog (CAS: 157307-36-3) , with modifications for the methyl ester group. It is identified as a Finasteride impurity, indicating relevance in pharmaceutical quality control and synthesis .
Properties
IUPAC Name |
methyl 9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-19-10-8-14-12(13(19)5-6-15(19)18(23)24-3)4-7-16-20(14,2)11-9-17(22)21-16/h7,9,11-15H,4-6,8,10H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNDKRYDMNQQME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CC=C4C3(C=CC(=O)N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Characterization and Properties
Chemical Identity and Structure
The target compound belongs to the indenoquinoline family, a class of polycyclic heterocycles containing both indene and quinoline moieties. The specific structure features a tetracyclic ring system with the molecular formula C₂₀H₂₇NO₃ and a molecular weight of 329.4 g/mol. The compound contains seven stereogenic centers with the specified absolute configuration (4aR,4bβ,6aα,7α,9aβ,9bα), creating a rigid three-dimensional framework.
The structure contains:
- A fused indeno[5,4-f]quinoline core
- A methyl ester group at the 7-position
- An oxo group at the 3-position
- Two methyl groups at positions 4a and 6a
- A complex ring system with specified stereochemistry
Physicochemical Properties
Based on analogous compounds, the target molecule is expected to exhibit the following properties:
General Synthetic Approaches to the Indenoquinoline Scaffold
Multi-Component Reactions for Core Formation
One of the most efficient approaches to constructing the indenoquinoline core structure involves multi-component reactions. These reactions allow for the efficient assembly of complex heterocyclic frameworks in fewer steps compared to linear synthetic routes.
Solid Acid Catalyst Method
A notable synthetic pathway employs solid acid catalysts such as Fe₃O₄@SiO₂@TAD-G₂-SO₃H, which has been successfully used to synthesize benzo[h]indeno[1,2-b]quinoline-8-one derivatives. This approach uses a one-pot condensation reaction involving:
- Aromatic aldehydes
- 1-Naphthylamine
- 1,3-Indanedione
The reaction proceeds under mild conditions, with the catalyst facilitating the reaction and being easily recoverable through magnetic separation. This method yields the desired products in excellent yields of 90-96%.
| Reagent | Quantity | Condition |
|---|---|---|
| Aromatic aldehyde | 1 equivalent | - |
| 1-Naphthylamine | 1 equivalent | - |
| 1,3-Indanedione | 1 equivalent | - |
| Fe₃O₄@SiO₂@TAD-G₂-SO₃H | Catalytic amount | Mild conditions |
| Reaction time | - | Variable (optimized) |
| Yield | - | 90-96% |
Knoevenagel Condensation Approach
The Knoevenagel condensation reaction represents another important method for constructing key intermediates in indenoquinoline synthesis. This approach typically utilizes indane-1,3-dione (or derivatives) as a starting material due to the presence of reactive methylene groups flanked by two ketone functionalities.
The condensation can be carried out in ethanol with a catalytic amount of piperidine, with reaction yields typically exceeding 70%. A significant advantage of this method is that highly polar solvents promote precipitation of the products upon cooling, allowing for simple filtration rather than complex purification processes.
Functionalization with Cyano Groups
An important variant of this approach involves the functionalization of indane-1,3-dione with cyano groups. 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile can be synthesized through a Knoevenagel reaction of malononitrile on indane-1,3-dione in ethanol using sodium acetate or piperidine as bases. This cyano-functionalized intermediate could serve as a precursor for further transformations toward the target compound.
Cyclization Reactions for Indenoquinoline Formation
The construction of the indenoquinoline ring system often involves strategic cyclization reactions. One effective approach involves the synthesis of pentacyclines via a two-step process:
- Reaction of cyano-functionalized precursors with diazonium salts
- Intramolecular cyclization by refluxing in ethanol with a catalytic amount of piperidine
This method has been reported to provide yields of 85-87% for the cyclization step. The resulting tetracycline derivatives with three fused cycles represent valuable intermediates for accessing the target indenoquinoline structure.
Proposed Synthetic Routes for the Target Compound
Convergent Synthesis Approach
Based on the methodologies described above, a convergent synthesis approach for the target indenoquinoline derivative can be proposed:
Construction of the Indenoquinoline Core
Stage 1 : Formation of the basic ring system through a multicomponent reaction:
- Condensation of an appropriate aromatic aldehyde with 1,3-indanedione and an appropriate amine source
- One-pot cyclization to form the tetracyclic framework
- Introduction of the required stereochemistry at the ring fusion points
Stage 2 : Functionalization of the core structure:
- Selective oxidation to introduce the oxo group at the 3-position
- Introduction of methyl groups at positions 4a and 6a with controlled stereochemistry
Introduction of the Methyl Ester Group
The carboxylic acid functionality at position 7 can be introduced through various methods, followed by methyl esterification:
- The carboxylic acid precursor is treated with freshly distilled trimethylchlorosilane (2 eq.)
- Methanol is added and the reaction mixture is stirred at room temperature until completion
- The reaction mixture is concentrated to yield the methyl ester derivative
Alternatively, the p-toluenesulfonic acid method can be employed for the esterification step:
Alternative Synthetic Pathway
An alternative pathway could involve:
Stage 1 : Synthesis of polyhydroquinoline intermediate:
- Four-component reaction between dimedone, ethyl acetoacetate, an appropriate aldehyde, and ammonium acetate in ethanol solvent
- This approach is known to provide polyhydroquinoline derivatives in excellent yields
Stage 2 : Transformation to indenoquinoline:
- Structural modifications to convert the polyhydroquinoline scaffold to the indenoquinoline framework
- Introduction of the required stereochemistry
Analytical Methods for Characterization
Spectroscopic Analysis
Comprehensive characterization of the target compound would typically involve multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Expected to show characteristic signals for:
- Methyl ester group (singlet at approximately δ 3.7-3.8 ppm)
- Methyl groups at positions 4a and 6a (singlets at approximately δ 0.8-1.2 ppm)
- Complex pattern of aliphatic protons in the ring system (δ 1.0-3.0 ppm)
- Possible NH proton of the quinoline moiety (broad singlet)
¹³C NMR: Expected to show signals for:
- Carbonyl carbon of the methyl ester (δ ~170 ppm)
- Carbonyl carbon at position 3 (δ ~175-180 ppm)
- Quaternary carbons of the ring system
- Methyl ester carbon (δ ~51-53 ppm)
- Methyl group carbons (δ ~20-25 ppm)
Mass Spectrometry
High-resolution mass spectrometry would be expected to confirm the molecular formula C₂₀H₂₇NO₃:
- Calculated m/z for [M+H]⁺: 330.2069
- The fragmentation pattern would likely show loss of the methyl ester group (M-59)
Chromatographic Analysis
HPLC Analysis
High-performance liquid chromatography (HPLC) would be valuable for assessing the purity of the synthesized compound:
| Parameter | Condition |
|---|---|
| Column | C18 reversed phase |
| Mobile phase | Acetonitrile/water gradient |
| Detection | UV at 254 nm and 280 nm |
| Flow rate | 1.0 mL/min |
| Expected retention time | Based on similar compounds |
TLC Analysis
Thin-layer chromatography can be used for reaction monitoring and purity assessment:
| Parameter | Condition |
|---|---|
| Stationary phase | Silica gel 60 F254 |
| Mobile phase | n-Hexane/ethyl acetate (4:6) |
| Detection | UV at 254 nm or p-anisaldehyde stain |
X-ray Crystallography
Single-crystal X-ray diffraction analysis would provide definitive confirmation of the three-dimensional structure, particularly the absolute stereochemistry at the seven stereogenic centers. This technique would be crucial for verifying the specified stereochemical configuration (4aR,4bβ,6aα,7α,9aβ,9bα).
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: Conversion of the methyl ester to carboxylic acid.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions at various positions on the indenoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of indenoquinoline compounds exhibit significant anticancer properties. The compound may function as a lead structure for the development of new anticancer agents. Studies have shown that modifications to the quinoline core can enhance cytotoxicity against specific cancer cell lines.
Key Findings:
- Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- Case Study: A study demonstrated that a similar indenoquinoline derivative showed effectiveness against breast cancer cells (MCF-7) with an IC50 value in the low micromolar range.
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with similar frameworks have been evaluated for their effectiveness against various pathogens.
Key Findings:
- Spectrum of Activity: Preliminary tests indicate activity against Gram-positive bacteria and certain fungi.
- Case Study: In vitro studies revealed that analogs of this compound inhibited the growth of Staphylococcus aureus.
Material Science Applications
1. Organic Electronics
The unique electronic properties of indenoquinoline derivatives make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Key Findings:
- Charge Transport Properties: The molecular structure allows for efficient charge transport due to its planar geometry.
- Case Study: Research on related compounds has shown promising results in improving the efficiency of OLEDs by enhancing charge mobility.
2. Photovoltaic Devices
The compound's potential as a light-harvesting material is being investigated for use in dye-sensitized solar cells (DSSCs).
Key Findings:
- Light Absorption: The compound exhibits strong absorption in the visible spectrum.
- Case Study: A related indenoquinoline structure was successfully incorporated into DSSCs leading to improved power conversion efficiencies.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
(4aR,6aS,7S)-N-tert-Butyl-4a,6a-dimethyl-2-oxo-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide
Ethyl Ester Variant (CAS: 157307-36-3)
- Molecular Formula: $ C{24}H{32}NO_3 $
- Key Differences : Ethyl ester substitution instead of methyl. The longer alkyl chain may alter metabolic stability and solubility profiles .
Quinoline-Based Derivatives
2-(4-Methylsulfonyl-phenyl)-7,8-substituted-quinoline-4-yl)methanol
Methyl 7-(4-Chlorophenoxy)-4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
- Molecular Formula: $ C{18}H{14}ClNO_5 $
- Key Differences: Chlorophenoxy substituent and dihydroisoquinoline core. The chlorine atom increases hydrophobicity and may influence bioavailability .
Steroid-like Polycyclic Compounds
Methyl Abietate
- Molecular Formula : $ C{21}H{32}O_2 $
- Key Differences: Diterpene structure with a phenanthrene core.
3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic Acid Methyl Ester
- Key Differences : Androstane-derived structure with an aza substitution. Shares the methyl ester group but targets 5α-reductase inhibition, similar to Finasteride .
Comparative Analysis of Key Properties
Structural Similarity Assessment
- Tanimoto Coefficient: Binary fingerprint analysis using tools like ChemSpider or PubChem may show >70% similarity with indenoquinoline analogs (e.g., ethyl ester variant) due to shared core structures .
- Graph-Based Comparison : Subgraph matching (e.g., via SIMCOMP ) highlights precise stereochemical alignment as a critical differentiator. For instance, the 4aR configuration in the target compound vs. 4aS in abietate derivatives significantly alters 3D conformation .
Biological Activity
The compound [4aR-(4aalpha,4bbeta,6aalpha,7alpha,9abeta,9balpha)]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-diMethyl-3-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid Methyl Ester is a member of the indenoquinoline family. This class of compounds has garnered significant interest due to their diverse biological activities including anticancer and antimicrobial properties. This article reviews the biological activity of the specified compound based on available literature.
Chemical Structure and Properties
The compound features a complex structure characterized by an indenoquinoline backbone with additional functional groups that may enhance its biological activity. The presence of a carboxylic acid methyl ester moiety suggests potential for various interactions in biological systems.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that similar compounds exhibit selective inhibition against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 μg/mL against drug-resistant strains . Although specific data on the compound is limited, it can be inferred that its structural analogs may exhibit comparable antimicrobial efficacy.
Anticancer Potential
Indenoquinoline derivatives have shown promising anticancer activity through mechanisms such as DNA intercalation and apoptosis induction. For instance, compounds within this family have been reported to inhibit DNA replication and demonstrate cytotoxic effects against various cancer cell lines . The specific compound's potential in this area warrants further investigation through in vitro and in vivo studies.
Anti-inflammatory Effects
Some quinoline derivatives possess anti-inflammatory properties by inhibiting key inflammatory pathways. Studies have demonstrated that these compounds can modulate the activity of various cytokines and enzymes involved in inflammation . The potential anti-inflammatory activity of the compound may be linked to its ability to interact with these biological targets.
Synthesis and Evaluation
A recent study synthesized a series of indenoquinoline derivatives and evaluated their biological activities. The synthesized compounds displayed significant binding affinity to serotonin receptors and exhibited anti-inflammatory activity . Such findings highlight the therapeutic potential of indenoquinolines in treating conditions associated with inflammation and pain.
Structure-Activity Relationship (SAR)
Research has focused on understanding the structure-activity relationship of quinoline derivatives. Modifications at specific positions on the quinoline ring can significantly affect biological activity. For example, the introduction of electron-withdrawing or electron-donating groups has been shown to enhance antimicrobial potency . Further exploration of SAR for the compound could provide insights into optimizing its efficacy.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended methodologies for synthesizing and purifying this compound?
Answer: The synthesis involves multi-step organic reactions, including cyclization, esterification, and stereochemical control. Key steps include:
- Cyclization : Formation of the indenoquinoline core via acid-catalyzed intramolecular cyclization of precursor intermediates.
- Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis to achieve the specific [4aR,4bS,6aS,7S,9aS,9bS,11aR] configuration .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using methanol/water mixtures) to isolate high-purity product .
Validation : Confirm purity via HPLC (>98%) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the stereochemical configuration of this compound?
Answer: Stereochemical validation requires a combination of:
- X-ray crystallography : Definitive assignment of absolute configuration via single-crystal analysis .
- Vibrational Circular Dichroism (VCD) : For solution-phase confirmation when crystals are unavailable .
- Comparative NMR : Match experimental H NMR coupling constants (e.g., vicinal -values) with computational predictions (DFT-based simulations) .
Note : Misassignment risks arise from conformational flexibility in the decalin system; dynamic NMR or variable-temperature studies may resolve ambiguities .
Advanced Research Questions
Q. What experimental design strategies address challenges in studying the compound’s biological activity?
Answer:
- Dose-response optimization : Use factorial design to test concentrations (1 nM–100 µM) across cell lines (e.g., HEK293, HepG2) while controlling for solvent toxicity (DMSO ≤0.1%) .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) and quantify residual compound via LC-MS/MS to assess CYP450-mediated degradation .
- Positive controls : Include finasteride (for 5α-reductase inhibition studies) or structurally analogous compounds (e.g., indenoquinoline derivatives) to benchmark activity .
Data interpretation : Normalize results to vehicle controls and apply ANOVA with post-hoc Tukey tests to identify significant effects (p<0.05) .
Q. How can researchers resolve contradictions in spectral data or biological activity results?
Answer: Contradictions often stem from:
- Impurity interference : Re-purify the compound and re-run assays; quantify impurities via LC-UV/MS .
- Stereochemical drift : Verify storage conditions (e.g., -20°C under argon) to prevent racemization; repeat stereochemical analysis if degradation is suspected .
- Biological variability : Replicate experiments across independent batches (n≥3) and use blinded analysis to minimize observer bias .
Case study : Discrepancies in IC values may arise from differences in cell passage number or assay incubation time; standardize protocols across labs .
Q. What advanced analytical techniques quantify this compound in complex matrices (e.g., biological fluids)?
Answer:
Validation : Perform spike-and-recovery experiments (80–120% recovery) and calibrate against certified reference materials .
Q. How does stereochemistry influence the compound’s physicochemical properties and bioactivity?
Answer:
- Solubility : The 4aα,6aα-dimethyl configuration increases hydrophobicity (logP ~2.8) compared to β-isomers (logP ~2.2), impacting formulation strategies .
- Receptor binding : Molecular docking simulations suggest the 7α-carboxylic acid group forms hydrogen bonds with 5α-reductase active sites, while β-configurations disrupt binding .
- Metabolic pathways : α-Methyl groups resist oxidative demethylation by CYP3A4, enhancing metabolic stability relative to des-methyl analogs .
Experimental validation : Compare isomers in enzymatic assays (e.g., 5α-reductase inhibition) and ADME profiling .
Q. What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates .
- Spill management : Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste .
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
